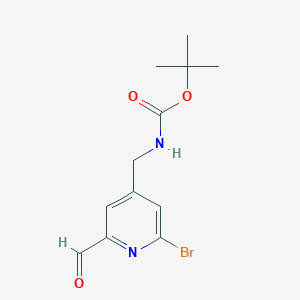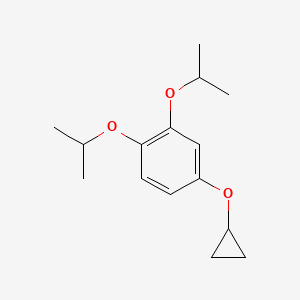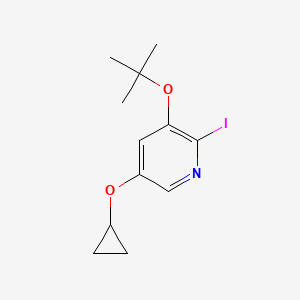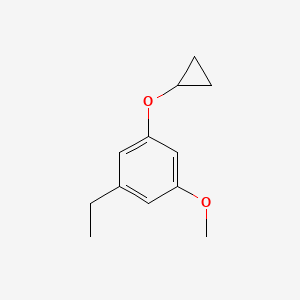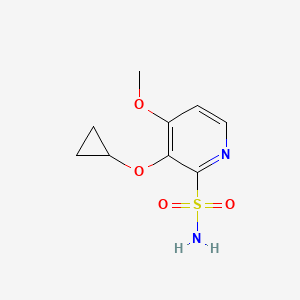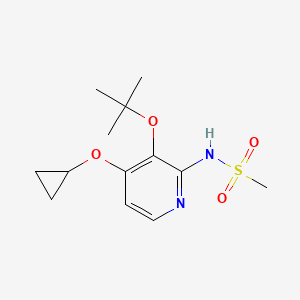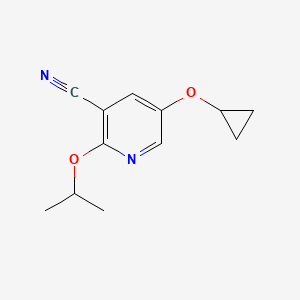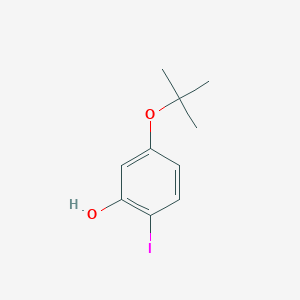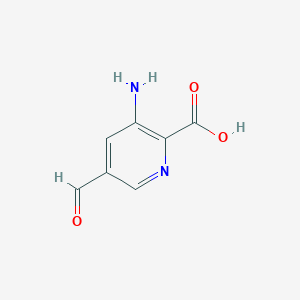
4-Cyclopropoxy-5-isopropylpicolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropoxy-5-isopropylpicolinamide is an organic compound with the molecular formula C12H16N2O2 It contains a cyclopropoxy group, an isopropyl group, and a picolinamide moiety This compound is notable for its unique structural features, including a three-membered cyclopropane ring and a six-membered aromatic pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-5-isopropylpicolinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Isopropyl Group: The isopropyl group can be added via an alkylation reaction using isopropyl halides.
Formation of the Picolinamide Moiety: The picolinamide moiety can be synthesized through the reaction of picolinic acid with an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
4-Cyclopropoxy-5-isopropylpicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.
科学的研究の応用
4-Cyclopropoxy-5-isopropylpicolinamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other compounds.
作用機序
The mechanism of action of 4-Cyclopropoxy-5-isopropylpicolinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-Cyclopropoxy-5-isopropoxypicolinamide: This compound has a similar structure but contains an additional isopropoxy group.
4-Cyclopropoxy-5-methylpicolinamide: This compound has a methyl group instead of an isopropyl group.
Uniqueness
4-Cyclopropoxy-5-isopropylpicolinamide is unique due to its specific combination of functional groups and structural features
特性
分子式 |
C12H16N2O2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC名 |
4-cyclopropyloxy-5-propan-2-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-7(2)9-6-14-10(12(13)15)5-11(9)16-8-3-4-8/h5-8H,3-4H2,1-2H3,(H2,13,15) |
InChIキー |
HMWCSDWNDSNURH-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CN=C(C=C1OC2CC2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


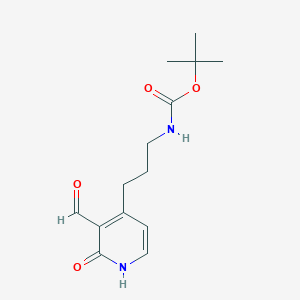
![[4-Chloro-2-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14835620.png)

